molecular formula C7H6BrN3O2 B2430958 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2243504-23-4

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B2430958
CAS No.: 2243504-23-4
M. Wt: 244.048
InChI Key: OXEDJJAVEAESQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The imidazo[1,2-b]pyrazole scaffold is a privileged structure in drug discovery, with documented significance in the development of anticancer agents . Specifically, related imidazo[1,2-b]pyrazole-7-carboxamide derivatives have demonstrated potent activity by inducing differentiation and apoptosis in acute myeloid leukemia (AML) cell lines, such as HL-60, and in primary patient-derived AML cells, with effects observed in the nanomolar range . The bromine atom at the 3-position and the carboxylic acid group at the 7-position provide reactive handles for further structural diversification via cross-coupling reactions and amide bond formation, enabling the exploration of structure-activity relationships (SAR) . This makes it a valuable building block for constructing targeted libraries in hit-to-lead optimization campaigns. Researchers will find this compound especially useful in projects aimed at developing novel therapeutics for oncology and other disease areas involving dysregulated cell proliferation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-10-3-5(8)11-6(10)4(2-9-11)7(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDJJAVEAESQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N2C1=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1-methylimidazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylimidazole: A precursor in the synthesis of the target compound.

    1-Methylimidazo[1,2-b]pyrazole: A structurally similar compound with different substituents.

    3-Bromo-1H-pyrazole: Another related compound with a pyrazole ring.

Uniqueness

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining imidazole and pyrazole rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article examines the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃O₂
Molecular Weight 232.04 g/mol
CAS Number 2243504-23-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects. The precise molecular pathways influenced by this compound remain an active area of research.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a derivative of imidazo[1,2-b]pyrazole demonstrated significant cytotoxic effects on HL-60 leukemia cells, inducing apoptosis through a caspase-dependent mechanism. The study reported that treatment with the compound led to increased levels of cleaved caspase-3 and mitochondrial depolarization, indicating a pathway towards programmed cell death .

Key Findings:

  • Induces differentiation and apoptosis in immature myeloid cells.
  • Shows cytotoxic effects in nanomolar concentrations.
  • Mechanism involves activation of apoptosis-related proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms and efficacy levels require further investigation.

Case Study 1: Cytotoxicity in Leukemia Cells

A study investigated the effects of various imidazo[1,2-b]pyrazole derivatives on HL-60 cells. The results indicated that this compound exhibited potent cytotoxicity with an IC50 value in the low micromolar range. The compound's ability to induce differentiation coupled with apoptosis was noted as a promising therapeutic strategy against acute myeloid leukemia .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to optimize the biological activity of imidazo[1,2-b]pyrazole derivatives. Modifications to the core structure led to enhanced potency against cancer cell lines. This research underscores the importance of chemical modifications in developing more effective therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid?

Methodological steps include:

  • Reaction design : Employ one-pot multi-step reactions to reduce intermediate isolation, as demonstrated in similar imidazo[1,2-b]pyrazole syntheses (e.g., using diethyl dicarboxylate intermediates) .
  • Condition optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) and identify optimal conditions with minimal trials .
  • Purification : Apply flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for high-purity isolation, as validated in related brominated heterocycle syntheses .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methodologies:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6_6) to assign substituent positions, referencing chemical shifts of analogous imidazo[1,2-b]pyrazole derivatives .
  • Mass spectrometry : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular weight (e.g., observed vs. calculated mass error < 2 ppm) .
  • Infrared spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and absence of impurities .

Q. What are common challenges in purifying brominated imidazo[1,2-b]pyrazole derivatives, and how can they be addressed?

  • Challenge : Bromine-containing byproducts (e.g., di-brominated isomers) may co-elute with the target compound.
  • Solution : Optimize chromatography gradients (e.g., stepwise ethyl acetate increases) to enhance separation . Use preparative HPLC for stubborn impurities, ensuring ≥98% purity as per analytical standards .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic bromination sites) to guide regioselective synthesis .
  • Machine learning : Train models on existing reaction data (e.g., Suzuki coupling yields with brominated heterocycles) to predict optimal catalysts (e.g., Pd(PPh3_3)4_4) and solvent systems .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for ambiguous signals .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify nitrogen environment assignments in complex splitting patterns .

Q. How can researchers evaluate the biological activity of this compound in targeted assays?

  • In vitro testing : Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays, referencing bioactivity protocols for structurally related imidazo[1,2-b]pyrazoles .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the 1-methyl or 7-carboxylic acid positions and correlate changes with inhibitory potency .

Q. What scale-up challenges arise for this compound, and how can DoE mitigate them?

  • Challenge : Exothermic bromination steps may lead to side reactions at larger volumes.
  • Mitigation : Use DoE to model heat dissipation requirements and optimize cooling rates . Implement continuous flow reactors for safer, scalable bromine handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.